molecular formula C23H28Br2O B155027 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene CAS No. 130525-43-8

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene

Cat. No. B155027
M. Wt: 480.3 g/mol
InChI Key: OJJSJAIHWCFVBK-UHFFFAOYSA-N
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Description

The compound 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is a molecular structure that has been the subject of various studies due to its interesting chemical and physical properties. The molecule is characterized by the presence of tert-butyl and methyl groups attached to a xanthene backbone, which is further substituted with bromine atoms at the 4 and 5 positions.

Synthesis Analysis

A concise synthesis method for asymmetrically 4,5-disubstituted 9,9-dimethyl-9H-xanthenes, including the compound , has been developed. The process involves the monolithiation of 4,5-dibromo-9H-xanthene, followed by zincation and Negishi coupling with various electrophiles. This method yields the desired products with good selectivity and under mild reaction conditions, making it a convenient route for synthesizing functionalized molecules based on the 9H-xanthene skeleton .

Molecular Structure Analysis

The molecular and crystal structure of 4,5-dibromo-2,7-di-t-butyl-9,9-dimethylxanthene has been determined, revealing that all molecules in the crystal experience the same intra and intermolecular environment. The repeating unit of the crystal is half a molecule, and the structure is such that the tert-butyl and methyl groups are positioned to allow for specific rotational dynamics .

Chemical Reactions Analysis

The chemical behavior of the tert-butyl and methyl groups in the solid state has been studied through (1)H spin-lattice relaxation rate measurements. These studies have shown that the tert-butyl groups, their constituent methyl groups, and the 9-methyl groups all reorient with a specific activation energy. This reorientation is significant as it influences the relaxation rate data, which cannot be fitted with a simple random-motion Debye spectral density but requires a distribution of activation energies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene are closely related to its molecular structure. The compound's crystal data indicates a triclinic space group with specific lattice parameters. The molecule crystallizes as a cyclic, hydrogen-bonded dimer, which is held together by O–H······O hydrogen bonds. These interactions lead to the formation of a 2D layered structure in the solid state. The density of the crystal is reported to be 1.21 g/cm3 .

Scientific Research Applications

Catalysis and Ligand Applications

  • Hydroamination Catalysis: Yttrium and aluminum alkyl complexes of a rigid bis-anilido NON-donor ligand, synthesized from 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene, have been used for intra- and intermolecular hydroamination, yielding Markovnikov products in high activity (Motolko, Emslie, & Jenkins, 2017).
  • Complex Formation with Potassium and Yttrium: The compound has been utilized in forming complexes with potassium and yttrium, demonstrating its ability to coordinate with smaller aluminum(III) (Motolko, Emslie, Jenkins, & Britten, 2017).

Material Synthesis and Characterization

  • Thermochemical Studies: Thermochemical properties of derivatives of this compound have been analyzed for understanding their structure and reactivity, which is crucial in material science applications (Freitas, Gomes, & Silva, 2017).
  • Molecular and Crystal Structure Analysis: The molecular and crystal structure of the compound was determined, providing insights into the reorientation of its molecular groups, which is important for material design and synthesis (Beckmann, Dougherty, & Kassel, 2009).

Polymer and Ligand Synthesis

Advanced Applications in Organic Chemistry

Safety And Hazards

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene may be used in the synthesis of various compounds, indicating its potential for future research and applications .

properties

IUPAC Name

4,5-dibromo-2,7-ditert-butyl-9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28Br2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJSJAIHWCFVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)Br)OC3=C1C=C(C=C3Br)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400985
Record name 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene

CAS RN

130525-43-8
Record name 4,5-Dibromo-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-9H-xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130525-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
S Hayashi, S Yamamoto, T Koizumi - Materials Today Communications, 2018 - Elsevier
We synthesized a zig-zag shaped polymer by the direct arylation of 3,3’-dihexyl-2,2’-bithiophene with 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene in common solvents (polar: N,N-…
Number of citations: 5 www.sciencedirect.com
R Okamura, T Wada, K Aikawa, T Nagata… - Inorganic …, 2004 - ACS Publications
4,5-Bis(terpyridyl)-2,7-di-tert-butyl-9,9-dimethylxanthene (btpyxa) was prepared to serve as a new bridging ligand via Suzuki coupling of terpyridin-4‘-yl triflate and 2,7-di-tert-butyl-9,9-…
Number of citations: 49 pubs.acs.org
KSA Motolko, DJH Emslie, HA Jenkins… - European Journal of …, 2017 - Wiley Online Library
Dilithiation of 4,5‐dibromo‐2,7‐di‐tert‐butyl‐9,9‐dimethyl‐xanthene (XBr 2 ) followed by addition of 2 equiv. of (2,4,6‐triisopropylphenyl)dichlorophosphine (TrippPCl 2 ) afforded 4,5‐…
KSA Motolko, DJH Emslie, HA Jenkins - Organometallics, 2017 - ACS Publications
The palladium-catalyzed coupling of 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene (XBr 2 ) with 2 equiv of 2,4,6-triisopropylaniline afforded the proligand 4,5-bis(2,4,6-…
Number of citations: 25 pubs.acs.org
A Vasanthakumar, JS Price, DJH Emslie - Chemical Science, 2023 - pubs.rsc.org
A palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equiv. of 1,3-diisopropylimidazolin-2-imine afforded the rigid neutral 2,7-di-…
Number of citations: 5 pubs.rsc.org
NR Andreychuk, T Dickie, DJH Emslie… - Dalton Transactions, 2018 - pubs.rsc.org
Palladium-catalyzed coupling of 1-adamantylamine (2 equiv.) with 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene afforded the proligand 4,5-bis(1-adamantylamino)-2,7-di-tert-butyl-…
Number of citations: 9 pubs.rsc.org
B Zhou, FP Gabbaï - Journal of the American Chemical Society, 2023 - ACS Publications
This study, which aims to identify atypical platforms for the reduction of dioxygen, describes the reaction of O 2 with two distibines, namely, 4,5-bis(diphenylstibino)-2,7-di-tert-butyl-9,9-…
Number of citations: 1 pubs.acs.org
Z Liu, Y Gao, J Wang, Y Wei, X Chen - Journal of energy chemistry, 2018 - Elsevier
Two efficient single-site Ru water oxidation catalysts [Ru(bda)(pic)(Ln)] (bda = 2,2′-bipyridine-6,6′-dicarboxylic acid, pic = picoline, L1 = 4,5-bipyridine-2,7-di-tert-butyl-9,9-…
Number of citations: 7 www.sciencedirect.com
CA Cruz, DJH Emslie, LE Harrington, JF Britten… - …, 2007 - ACS Publications
A new NON-donor ligand, 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylxanthene (H 2 [XA 2 ], 1), was prepared by palladium-catalyzed coupling of 2,6-diisopropylaniline …
Number of citations: 72 pubs.acs.org
CJ Chang, CY Yeh, DG Nocera - The Journal of organic chemistry, 2002 - ACS Publications
A modular synthetic strategy for the construction of cofacial porphyrin architectures bearing hydrogen-bond synthons on a xanthene platform is presented. The convergent approach is …
Number of citations: 66 pubs.acs.org

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